molecular formula C10H13Cl2FN2O2S2 B052280 Tolylfluanid CAS No. 731-27-1

Tolylfluanid

Cat. No.: B052280
CAS No.: 731-27-1
M. Wt: 347.3 g/mol
InChI Key: HYVWIQDYBVKITD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tolylfluanid, an organic chemical compound, is primarily used as an active ingredient in fungicides and wood preservatives . The primary target of this compound is the glucocorticoid receptor (GR) in cells . GR is a nuclear transcription factor that controls a wide range of physiological processes, including metabolism, growth and development, and immune system activation .

Mode of Action

This compound interacts with its target, the glucocorticoid receptor, by augmenting GR-dependent expression . It modulates insulin action in primary murine and human adipocytes . This compound mimics the gene transcription profile of the murine glucocorticoid corticosterone (Cort). It promotes the activating serine phosphorylation of GR, augmenting its cytoplasmic-to-nuclear translocation as well as its enrichment at glucocorticoid response elements on the glucocorticoid-induced leucine zipper gene promoter .

Biochemical Pathways

This compound affects the glucocorticoid signaling pathway. It promotes adipocyte differentiation and induces adipocytic insulin resistance, effects likely resulting from activation of glucocorticoid receptor signaling . After acute treatment, this compound or Cort promotes insulin receptor substrate-1 (IRS-1) gene and protein expression . This modulation of IRS-1 levels is a mechanism for glucocorticoid-mediated changes in insulin action in primary adipocytes .

Pharmacokinetics

This compound is rapidly and almost completely absorbed in the gastrointestinal tract . The highest concentrations are found in the blood, lungs, liver, kidneys, spleen, and thyroid gland . Approximately 99% of this compound is excreted in the urine within two days, although there is some accumulation in the thyroid gland .

Result of Action

The molecular and cellular effects of this compound’s action include the promotion of adipocyte differentiation and the induction of adipocytic insulin resistance . It disrupts organogenesis, particularly in motor neurons and the liver, during early development in zebrafish .

Action Environment

This compound hydrolyzes slowly in acidic conditions. The half-life is shorter when the pH is high; at pH = 7, it is at least 2 days . In aerobic media (pH = 7.7-8.0), this compound hydrolytically and microbially decomposes to N, N -dimethyl- N - (4-methylphenyl) sulfamide (DMST) and dimethylsulfamide . After 14 days, this compound is generally considered to have degraded . The half-life of DMST is 50-70 days . These environmental factors influence the compound’s action, efficacy, and stability.

Biochemical Analysis

Cellular Effects

Tolylfluanid has been shown to induce developmental toxicity via liver dysfunction in zebrafish embryos . At low concentrations, survival rates, hatching rates, and yolk sac morphology remained unchanged. Body length and eye size were slightly reduced compared to those of the control . In particular, olig2 transgenic zebrafish exposed to this compound exhibited impaired motor neuron formation, leading to reduced motor neuron length .

Molecular Mechanism

It has been suggested that this compound may exert its effects at the molecular level through potential interactions with biomolecules, possibly leading to changes in gene expression .

Temporal Effects in Laboratory Settings

This compound hydrolyzes slowly in acidic conditions. The half-life is shorter when the pH is high; at pH = 7, it is at least 2 days . In aerobic media (pH = 7.7-8.0), this compound hydrolytically and microbially decomposes to N, N -dimethyl- N - (4-methylphenyl) sulfamide (DMST) and dimethylsulfamide .

Dosage Effects in Animal Models

In zebrafish models, this compound exposure resulted in morphological developmental defects and neuronal and hepatic dysfunction . The effects varied with different dosages, with more pronounced effects observed at higher concentrations .

Metabolic Pathways

It has been reported that exposure to this compound can cause metabolic dysfunction, such as fat accumulation .

Transport and Distribution

This compound is rapidly and almost completely absorbed in the gastrointestinal tract. The highest concentrations are found in the blood, lungs, liver, kidneys, spleen, and thyroid gland .

Subcellular Localization

Given its observed effects on liver function and motor neurons, it may be localized to these areas within the cell .

Preparation Methods

The synthesis of Tolylfluanid involves several key steps:

Industrial production methods follow similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Tolylfluanid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include water for hydrolysis and microbial cultures for decomposition. The major products formed are DMST and dimethylsulfamide .

Comparison with Similar Compounds

Tolylfluanid is often compared with similar compounds like Dichlofluanid. Both compounds share similar molecular structures, with the primary difference being an additional aromatic methyl group in this compound . This structural difference contributes to variations in their chemical behavior and effectiveness as fungicides.

Similar Compounds

This compound stands out due to its unique combination of fungicidal properties and its impact on metabolic and developmental processes in biological research.

Properties

IUPAC Name

N-[dichloro(fluoro)methyl]sulfanyl-N-(dimethylsulfamoyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2FN2O2S2/c1-8-4-6-9(7-5-8)15(18-10(11,12)13)19(16,17)14(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVWIQDYBVKITD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(SC(F)(Cl)Cl)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2FN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8042478
Record name Tolylfluanid
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Molecular Weight

347.3 g/mol
Source PubChem
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Physical Description

Colorless odorless solid; [HSDB] White to pale yellow crystalline solid; [MSDSonline]
Record name Tolylfluanid
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Boiling Point

Decomposes on distillation
Record name TOLYLFLUANID
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Solubility

Solubility in toluene: 0.9 g/mL (20 °C), 1.06 g/mL (25 °C), 1.2 g/mL (30 °C); hexane: 0.03 g/mL (20 °C), 0.05 g/mL (25 °C), 0.05 g/mL (30 °C); miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride., Solubility in heptane 54, dichloromethane >250, isopropanol 22, xylene 190 (all in g/L, 20 °C), In water, 0.9 mg/L at 20 °C
Record name TOLYLFLUANID
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Density

1.52 g/cu cm
Record name TOLYLFLUANID
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Vapor Pressure

0.0000015 [mmHg], 1.5X10-6 mm Hg at 20 °C
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Color/Form

Colorless crystals

CAS No.

731-27-1
Record name Tolylfluanid
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Record name Tolylfluanid [BSI:ISO]
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Record name Tolylfluanid
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Record name Dichloro-N-[(dimethylamino)sulphonyl]fluoro-N-(p-tolyl)methanesulphenamide
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Record name TOLYLFLUANID
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Record name TOLYLFLUANID
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Melting Point

93 °C
Record name TOLYLFLUANID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6739
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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